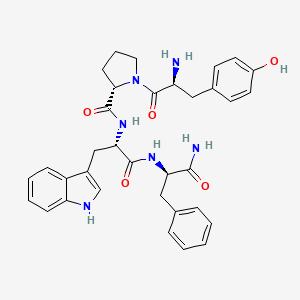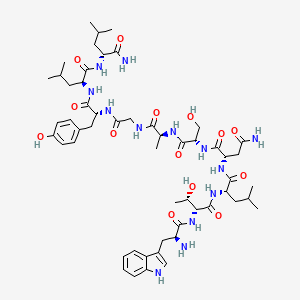
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH is a synthetic peptide composed of a sequence of amino acids. Each amino acid in this sequence is in the D-configuration, which is less common in nature compared to the L-configuration. This specific sequence of amino acids can be used in various scientific and medical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, in this case, D-phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (D-proline) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Repetition: Steps 2 is repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the pure peptide from any side products or impurities.
化学反応の分析
Types of Reactions
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Any disulfide bonds formed during synthesis can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Coupling Reagents: HBTU, DIC, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used in peptide synthesis.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can yield a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.
科学的研究の応用
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
作用機序
The mechanism by which H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways or metabolic processes. The D-configuration of the amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in research and therapeutic applications.
類似化合物との比較
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: can be compared to other synthetic peptides with similar sequences but different configurations or modifications. For example:
L-configured peptides: These are more common in nature but less stable than D-configured peptides.
Peptides with different sequences: Modifying the sequence can alter the peptide’s properties and applications.
Peptides with post-translational modifications: Such as phosphorylation or glycosylation, which can significantly impact their biological activity.
Similar compounds include:
H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH: The L-configured version of the peptide.
H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Tyr-OH: A similar peptide with a tyrosine residue instead of phenylalanine.
This compound in various fields of research and industry.
特性
IUPAC Name |
(2S)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2R)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34+,35-,36+,37-,38-,39-,40-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVBOHFGXNHCC-ZJUPDSTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCCN)N)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CO)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1032.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6S,7S)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7886976.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-8,10,13-trimethyl-3-oxo-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B7886980.png)
![[(1R,2R,6S,7S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B7886990.png)
![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7887000.png)

